molecular formula C11H8ClN3O2 B400201 N-(4-chlorophenyl)-3-nitropyridin-2-amine CAS No. 26820-72-4

N-(4-chlorophenyl)-3-nitropyridin-2-amine

Cat. No. B400201
Key on ui cas rn: 26820-72-4
M. Wt: 249.65g/mol
InChI Key: DBNVUUAEJABOLB-UHFFFAOYSA-N
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Patent
US09120788B2

Procedure details

To a solution of N-(4-chlorophenyl)-3-nitropyridin-2-amine (C8) (2.68 g, 10.7 mmol) in ethyl acetate (100 mL) was added Raney nickel (1.5 g), and the mixture was degassed with hydrogen. After 6 hours of hydrogenation at room temperature, the reaction mixture was filtered; concentration of the filtrate in vacuo afforded the product as a black solid. Yield: 1.8 g, 8.2 mmol, 77%. 1H NMR (400 MHz, DMSO-d6) δ 7.88 (br s, 1H), 7.67 (d, J=8.9 Hz, 2H), 7.50 (br d, J=4 Hz, 1H), 7.25 (d, J=8.9 Hz, 2H), 6.91 (br d, J=7.5 Hz, 1H), 6.64 (dd, J=7.3, 4.8 Hz, 1H), 5.08 (br s, 2H).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:4][CH:3]=1>C(OCC)(=O)C.[Ni]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed with hydrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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